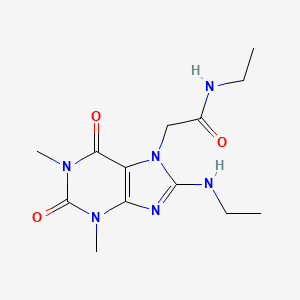

N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H20N6O3 and its molecular weight is 308.342. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and its interaction with key biological pathways. This article reviews its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound features a complex purine structure with multiple functional groups that contribute to its biological activity. The systematic name indicates the presence of an ethylamino group and a dioxo purine moiety, which are critical for its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through the modulation of nucleotide signaling pathways. Specifically, they may interact with nucleotide receptors such as P2Y14, which is involved in various cellular processes including inflammation and cancer progression .

Biological Activity Overview

The biological activity of this compound has been assessed through various assays and studies:

1. Mutagenicity and Toxicity

- The compound has shown strong positive results in mutagenicity assays, indicating potential genotoxic effects . This raises concerns regarding its safety profile for therapeutic applications.

2. Anti-Cancer Potential

- Research highlights that targeting translation initiation factors like eIF4E can be a promising strategy in cancer treatment. Compounds designed to inhibit eIF4E have demonstrated significant anti-cancer activity in vitro . While specific data on this compound is limited, its structural similarities suggest it may share these properties.

3. Receptor Interaction

- Studies have shown that related compounds can activate or inhibit various G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling pathways. The potential for this compound to modulate GPCR activity could be significant for therapeutic applications .

Case Studies

Several case studies have examined the effects of similar compounds on cellular models:

These studies illustrate the potential pathways through which this compound could exert its biological effects.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound has the following molecular characteristics:

- Molecular Formula : C12H18N4O4

- Molecular Weight : 270.24 g/mol

- IUPAC Name : N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Physical Properties

The compound exhibits properties typical of purine derivatives, which are known for their biological activities. The presence of an ethylamino group and dioxo functionalities enhances its potential for interaction with biological targets.

Pharmacological Studies

This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may function as an antagonist or agonist at various receptors, particularly those involved in adenosine signaling pathways.

Case Study: Adenosine Receptor Modulation

Research has demonstrated that compounds with similar purine structures can selectively modulate adenosine receptors (A1AR). A study focusing on subtype-selective fluorescent antagonists highlighted the importance of structural modifications in enhancing binding affinity and selectivity for A1AR . N-ethyl derivatives may play a role in developing targeted therapies for conditions such as heart disease and neurological disorders.

Biochemical Research

The compound's ability to interact with enzymes involved in nucleotide metabolism makes it a candidate for studying biochemical pathways. Its unique structure allows for potential inhibition or activation of enzymes like adenylate cyclase or phosphodiesterase.

Case Study: Enzyme Inhibition

Inhibitors derived from purine analogs have been shown to affect enzyme activity significantly. For instance, a study on purine derivatives reported their effectiveness in inhibiting phosphodiesterase activity, leading to increased intracellular cAMP levels . This mechanism is crucial for developing treatments for diseases characterized by dysregulated cyclic nucleotide signaling.

Drug Development

Given its pharmacological potential, this compound could serve as a lead compound in drug discovery processes aimed at creating new therapeutic agents.

Case Study: Lead Optimization

The optimization of lead compounds based on structural modifications has been a successful strategy in drug development. For example, the synthesis of new analogs has resulted in improved potency and selectivity against specific targets . The modification of the ethylamino group in this compound could yield derivatives with enhanced bioactivity.

Data Tables

Eigenschaften

IUPAC Name |

N-ethyl-2-[8-(ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O3/c1-5-14-8(20)7-19-9-10(16-12(19)15-6-2)17(3)13(22)18(4)11(9)21/h5-7H2,1-4H3,(H,14,20)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKAZRSURSJHRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC(=O)NCC)C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.